法罗培南杂质 7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌活性

法罗培南是一种新型口服青霉烯,具有显着的抗菌活性。已广泛研究其对一系列临床分离株(包括革兰氏阴性菌、革兰氏阳性菌和厌氧菌)的有效性:

- 广谱活性:法罗培南对肠杆菌科、葡萄球菌、链球菌、奈瑟菌属、粪肠球菌、产β-内酰胺酶和非产β-内酰胺酶的流感嗜血杆菌菌株、卡他莫拉菌、拟链球菌、产气梭菌和脆弱拟杆菌表现出活性 (Woodcock 等,1997)。

- 厌氧菌:法罗培南已证明对 579 株厌氧菌有效,显示出治疗由这些生物引起的感染的巨大潜力 (Wexler 等,2002)。

- 皮肤和软组织感染:已证实其对来自皮肤和软组织感染(包括动物和人类咬伤)的需氧菌和厌氧菌分离株具有高活性 (Goldstein 等,2002)。

耐药性和交叉耐药性

研究还集中在与法罗培南相关的耐药模式,包括其诱导对其他抗生素产生交叉耐药的可能性:

- 碳青霉烯类交叉耐药性:一项研究表明,法罗培南耐药性在大肠杆菌中的体外发展可导致对碳青霉烯类产生交叉耐药性,特别是在产生 CTX-M-15 型扩展谱 β-内酰胺酶 (ESBL) 的分离株中 (Gandra 等,2020)。

- 头孢菌素耐药肠杆菌科:法罗培南对携带 ESBL(包括 CTX-M 型)的大肠杆菌和肺炎克雷伯菌表现出良好的活性,但对 AmpC derepressed 和产生 ESBL 的肠杆菌属活性较低 (Mushtaq 等,2007)。

药效学和稳定性

法罗培南的药效学特性和在各种条件下的稳定性一直是研究的主题:

- 药效学特性:杀菌动力学和抗生素后效应的研究表明,法罗培南对各种细菌菌株具有杀菌活性,并具有显着的抗生素后效应 (Boswell 等,1997)。

- 固态稳定性:固态稳定性研究表明,法罗培南中 β-内酰胺环和噻唑烷环的融合降低了其对降解的敏感性,增强了其稳定性 (Cielecka‐Piontek 等,2014)。

作用机制

Target of Action

Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that Faropenem Impurity 7 may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .

生化分析

Cellular Effects

Faropenem has been shown to have effects on various types of cells and cellular processes . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Faropenem, the parent compound, acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .

Temporal Effects in Laboratory Settings

Faropenem has been found to be unstable in all stress conditions .

Dosage Effects in Animal Models

The effects of Faropenem Impurity 7 at different dosages in animal models have not been reported in the literature. It is known that the kidney toxicity of Faropenem increases when used in combination with Furosemide .

Transport and Distribution

Faropenem, the parent compound, is known to be orally active, suggesting it can be absorbed and distributed within the body .

Subcellular Localization

Faropenem, the parent compound, is known to act on the cell wall of bacteria, suggesting it may localize to the periphery of bacterial cells .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Impurity 7 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid", "Ethyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid with ethyl chloroformate and triethylamine to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the imidazole ring using sodium hydroxide and methanol to obtain the corresponding 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to obtain the desired Faropenem Impurity 7 product." ] } | |

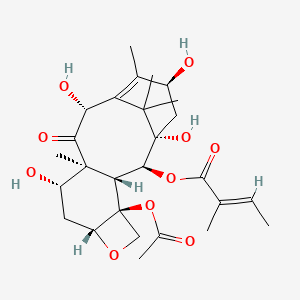

CAS 编号 |

120705-68-2 |

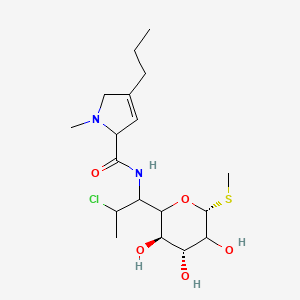

分子式 |

C21H33NO5SSi |

分子量 |

439.6 g/mol |

IUPAC 名称 |

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1 |

InChI 键 |

MASHLNCIEFIURF-MMMWYMCRSA-N |

手性 SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

规范 SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)